molecular formula C13H12N2O4 B2530812 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide CAS No. 923710-36-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2530812
CAS RN: 923710-36-5
M. Wt: 260.249
InChI Key: ZFHGGAMLTLQSOO-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide is a derivative of dibenzo[1,4]dioxin-1-carboxamide, which is a class of compounds known for their potential antitumor properties. These compounds have been synthesized and evaluated for their ability to act as DNA-intercalating agents, which can interfere with the replication of cancer cells . The structure of the compound suggests that it may have similar biological activities due to the presence of the dibenzo[1,4]dioxin moiety.

Synthesis Analysis

The synthesis of related dibenzo[1,4]dioxin-1-carboxamides involves the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids through various methods. However, the synthesis is not regiospecific, and separation of regioisomers can be challenging . The synthesis of isoxazole derivatives of benzoic acid, as seen in a related study, involves the use of FTIR, ^1H and ^13C NMR, and mass spectra to support the structures of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of this compound includes a dibenzo[1,4]dioxin core, which is crucial for its potential biological activity. The presence of the isoxazole ring and the carboxamide group may influence the compound's binding affinity and biological effects. Molecular docking studies of similar compounds have been carried out to predict their interactions with biological targets such as protein Sortase A, which is important for assessing their antimicrobial potential .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the provided papers, the general reactivity of dibenzo[1,4]dioxin-1-carboxamides suggests that they can interact with DNA through intercalation. This interaction can disrupt DNA replication and transcription, which is a mechanism of action for antitumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly described in the provided papers. However, the related compounds have been evaluated for their in vitro and in vivo antitumor activity, indicating that they possess biological activity that could be attributed to their physical and chemical properties . Additionally, some derivatives have demonstrated strong antioxidant activity, which could be related to their chemical structure .

Scientific Research Applications

Antitumor Activity

A series of substituted dibenzo[1,4]dioxin-1-carboxamides, including compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide, have been synthesized and evaluated for their antitumor properties. These compounds are active against P388 leukemia both in vitro and in vivo, and their structure-activity relationships resemble those of other DNA-intercalating antitumor agents. Notably, they demonstrate lower levels of cross-resistance to the P388/AMSA line than classical DNA-intercalating agents, suggesting a different primary mechanism of action, potentially bypassing resistance mechanisms arising from the expression of the topo II beta isozyme (Lee et al., 1992).

Synthesis and Characterization

2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been synthesized from readily available 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. These reactions demonstrate significant stereoselectivity, with the Z isomers formed preferentially or exclusively. The stereochemistry around the double bond of the major stereoisomers was confirmed by X-ray diffraction analysis (Gabriele et al., 2006).

Receptor Antagonism

In the development of nonpeptide angiotensin II receptor antagonists, compounds structurally similar to this compound have been synthesized. These N-(biphenylylmethyl)imidazoles were found to be potent, orally active antihypertensives. The acidic group at the 2'-position of the biphenyl was crucial for their high affinity and potency (Carini et al., 1991).

Polymer Research

Phenylnitrile functional benzoxazine monomers were synthesized and characterized, showing that the cured polymers exhibited improved glass transition temperature and thermal stability compared to analogous polybenzoxazines without the phenylnitrile group. This research contributes to the development of materials with enhanced thermal properties (Qi et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with a specific biological target to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize the risk of exposure .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it’s found to have useful biological activity, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-6-12(19-15-8)13(16)14-9-2-3-10-11(7-9)18-5-4-17-10/h2-3,6-7H,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHGGAMLTLQSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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